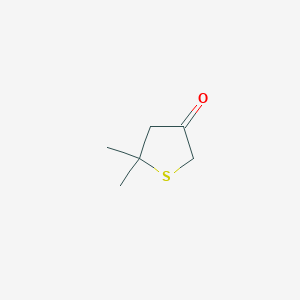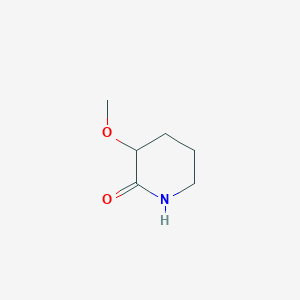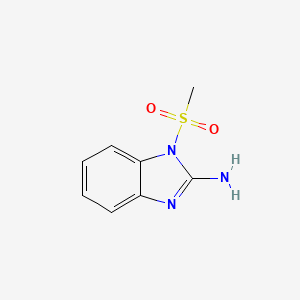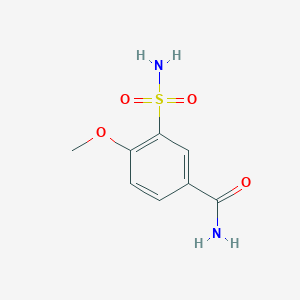
4-Methoxy-3-sulfamoylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfamoylbenzamide derivatives has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-sulfamoylbenzamide can be analyzed using various techniques such as X-ray crystallography , high-performance liquid chromatography (HPLC) , and mass spectrometry . These techniques can provide detailed information about the three-dimensional molecular structures, bonding, and other physical properties.Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the studies of similar compounds. For instance, benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight of the compound is 258.3 g/mol . Other properties such as solubility, density, and melting point can be determined using standard laboratory methods .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Mechanisms
- Oxidation Reactions : Research by Lai, Lepage, and Lee (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, which can help distinguish between different types of oxidants. This study contributes to understanding the chemical behavior of related compounds (Lai, Lepage, & Lee, 2002).
2. Pharmaceutical Research
- Inhibitors for Steroid Sulfatase : A study by Ciobanu et al. (2003) focused on the in vitro and in vivo evaluation of estrogenic inhibitors of steroid sulfatase. The addition of a methoxy group preserved the potent inhibitory effect on steroid sulfatase activity while removing estrogenic action (Ciobanu et al., 2003).
3. Cancer Therapy
- Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives for use in photodynamic therapy, a cancer treatment. These derivatives showed promising properties like high singlet oxygen quantum yield, making them potential candidates for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
4. Material Science
- Polymer Research for Fuel Cells : Kim, Robertson, and Guiver (2008) synthesized a sulfonated side-chain grafting unit for use in fuel cell applications. Their work contributes to the development of materials with improved properties for energy applications (Kim, Robertson, & Guiver, 2008).
5. Environmental Science
- Nickel Removal from Aqueous Solutions : Rahman and Nasir (2019) utilized a derivative of 4-sulfamoylbenzamide for the removal of Ni(II) from water. Their study highlights the potential of such compounds in environmental remediation (Rahman & Nasir, 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 4-Methoxy-3-sulfamoylbenzamide could involve further optimization of the compound for improved anti-HBV activity and drug-like properties . Additionally, more studies could be conducted to understand its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methoxy-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLIITVQFMPHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


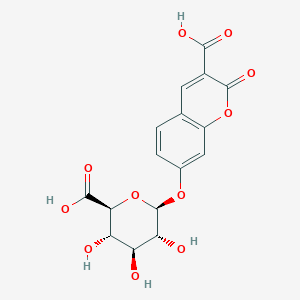
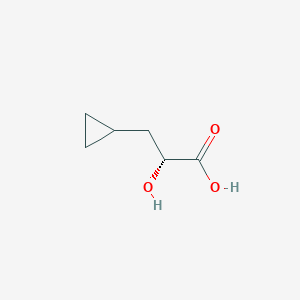
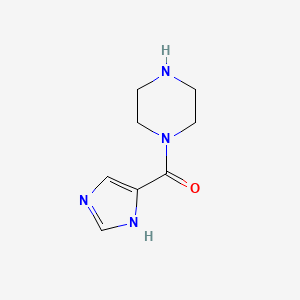
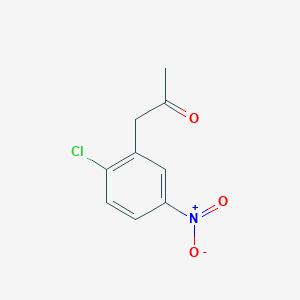
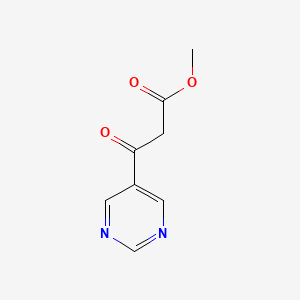
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)
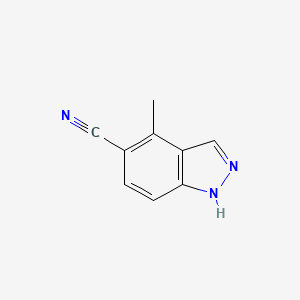

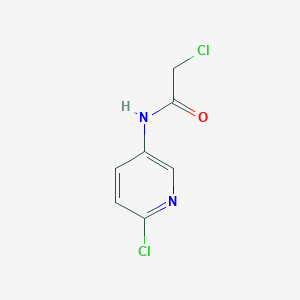
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
